Predicted Pharmacological Activity Profile: Target Compound vs. Unsubstituted Core Scaffold
Computational prediction using PASS (Prediction of Activity Spectra for Substances) for 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline reveals a distinct biological activity signature compared to the unsubstituted imidazobenzothiazole core [1]. The compound exhibits high probability scores (Pa > 0.95) for lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), DNA synthesis inhibition (Pa = 0.991), apoptosis agonism (Pa = 0.979), and antineoplastic activity (Pa = 0.961) [1]. In contrast, the parent unsubstituted imidazo[2,1-b]benzothiazole scaffold is broadly associated with antimicrobial activity but lacks this specific multi-target oncopharmacological prediction signature .
| Evidence Dimension | Predicted biological activity spectrum (PASS analysis, Pa values) |
|---|---|
| Target Compound Data | Lipid metabolism regulator: Pa=0.999; Angiogenesis stimulant: Pa=0.995; DNA synthesis inhibitor: Pa=0.991; Apoptosis agonist: Pa=0.979; Antineoplastic: Pa=0.961; Antifungal: Pa=0.844 |
| Comparator Or Baseline | Unsubstituted imidazo[2,1-b]benzothiazole: No comparable multi-target oncopharmacological prediction signature reported; class primarily associated with antimicrobial activity |
| Quantified Difference | Prediction scores >0.95 for five distinct oncology-relevant mechanisms versus baseline scaffold lacking this combined signature |
| Conditions | PASS (Prediction of Activity Spectra for Substances) computational model; Pa = probability of activity |
Why This Matters
This predictive signature suggests the aniline-substituted derivative is computationally prioritized over the unsubstituted core for oncology-focused screening programs.
- [1] PMCID: PMC9144361, Table 1. Predicted biological activity (PASS) data for 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline. Marine Drugs, 2022, 20(5), 292. View Source
